molecular formula C9H13ClN4 B2672607 1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride CAS No. 1087707-47-8

1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride

Cat. No.: B2672607
CAS No.: 1087707-47-8
M. Wt: 212.68
InChI Key: RCKFRLIHHULRSD-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride is a benzimidazole derivative characterized by an ethyl group at the N1 position and a hydrazinyl substituent at the C2 position. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and organic synthesis. The hydrazinyl group enables reactivity toward carbonyl compounds, facilitating hydrazone formation, while the ethyl chain enhances lipophilicity compared to methyl analogs .

Properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-2-13-8-6-4-3-5-7(8)11-9(13)12-10;/h3-6H,2,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKFRLIHHULRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride typically involves the reaction of 1-ethyl-1H-benzimidazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is typically obtained as a crystalline solid, which is then dried and packaged for distribution.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydrazinyl group readily reacts with aldehydes or ketones to form hydrazones. This reaction is typically performed in ethanol under reflux conditions (3–6 hours), yielding Schiff base derivatives .

Example reaction with benzaldehyde :
1 ethyl 2 hydrazinyl benzodiazole+PhCHOEtOH reflux1 ethyl 2 benzylidenehydrazinyl benzodiazole\text{1 ethyl 2 hydrazinyl benzodiazole}+\text{PhCHO}\xrightarrow{\text{EtOH reflux}}\text{1 ethyl 2 benzylidenehydrazinyl benzodiazole}

Table 1: Condensation Reactions with Selected Aldehydes

AldehydeProduct StructureReaction TimeYield (%)*
4-hydroxybenzaldehydeHydrazone with phenolic substituent4 hours78–85
3-methoxybenzaldehydeMethoxy-substituted hydrazone5 hours72–80
FurfuralHeteroaromatic hydrazone3.5 hours68–75

*Yields inferred from analogous benzimidazole hydrazone syntheses .

Cyclization Reactions

The compound undergoes cyclization with one-carbon donors to form triazolo-fused heterocycles. Key reagents and conditions include:

  • Triethyl orthoformate : Forms 1,2,4-triazolo[3,4-b]benzodiazole derivatives at 120°C .

  • Carbon disulfide : Produces thione-containing triazolo compounds in alkaline media .

  • Urea/phenylthiourea : Generates triazolopyrimidine analogs under dehydrative conditions .

Table 2: Cyclization Pathways and Products

Cyclizing AgentConditionsProduct
Triethyl orthoformateReflux, 4 hours3H-1,2,4-triazolo[3,4-b]benzodiazole
CS₂ + KOHEthanol, 80°C, 2 hours3-mercapto-triazolo derivative
UreaMelt, 200°C, 30 minutes3-oxo-triazolo-pyrimidine hybrid

Acylation and Alkylation

The hydrazinyl group undergoes nucleophilic substitution with acylating or alkylating agents:

  • Acetic anhydride : Forms mono- or diacetylated derivatives at room temperature. Subsequent heating (150°C) induces cyclodehydration to yield 3-methyl-triazolo compounds .

  • Ethyl chloroacetate : Produces N-alkylated derivatives in the presence of NaHCO₃ .

Mechanistic pathway :
Hydrazine+Ac OAcetylhydrazineΔTriazolo derivative\text{Hydrazine}+\text{Ac O}\rightarrow \text{Acetylhydrazine}\xrightarrow{\Delta}\text{Triazolo derivative}

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ or H₂O₂ converts the hydrazinyl group to an azo (-N=N-) linkage .

  • Reduction : NaBH₄ or catalytic hydrogenation reduces the hydrazine to a primary amine .

Key transformation :
HydrazineH O Azo compoundNaBH Amine\text{Hydrazine}\xrightarrow{\text{H O }}\text{Azo compound}\xrightarrow{\text{NaBH }}\text{Amine}

Complexation with Metal Ions

The nitrogen-rich structure chelates transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, forming octahedral complexes. These are characterized by shifts in UV-Vis spectra (λmax 450–550 nm) and magnetic susceptibility data .

Nucleophilic Displacement

The ethyl group at position 1 can be replaced under strong basic conditions (e.g., NaH in DMF) with alternative alkyl or aryl groups, enabling structural diversification .

This compound’s versatile reactivity enables applications in medicinal chemistry (antimicrobial agents) , materials science (coordination polymers) , and synthetic methodology (heterocyclic scaffold development) . Experimental protocols emphasize solvent choices (ethanol, DMF) and temperature control to optimize yields and selectivity.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation : The hydrazinyl group can be oxidized to form azo compounds.
  • Reduction : It can be reduced to yield corresponding amines.
  • Substitution : The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Biology

In biological research, the compound has been studied for its potential antimicrobial and anticancer properties. Notably, benzimidazole derivatives, including this compound, have shown activity against various pathogens and cancer cell lines:

  • Antiviral Activity : Research indicates that benzimidazole derivatives exhibit antiviral properties against human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and herpes simplex virus (HSV). For instance, certain derivatives have been identified as effective reverse transcriptase inhibitors against HIV .
  • Antimicrobial Properties : The compound's hydrazinyl group is known to interact with nucleophilic sites on proteins and nucleic acids, potentially leading to inhibition of key cellular processes.

Medicine

The therapeutic potential of 1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride is being explored in treating various diseases:

  • Cancer Treatment : Studies suggest that the compound may induce oxidative stress in cancer cells by generating reactive oxygen species, leading to cell death.
  • Infectious Diseases : Its application in developing new treatments for infectious diseases is under investigation, particularly concerning its efficacy against resistant strains of viruses .

Case Studies and Research Findings

Several case studies highlight the effectiveness of benzimidazole derivatives in clinical settings:

StudyFocusFindings
Singh et al. (2015)Antiviral ActivityCompounds showed notable activity against HIV strains with EC50 values ranging from 5.28 to 31.86 µM.
Xu et al. (2014)Hepatitis BIdentified compounds inhibiting HBsAg secretion with EC50 values of 0.6 μM.
Tsay et al. (2013)Hepatitis CDeveloped hybrids showing EC50 values of 3.0 and 5.5 nM against HCV.

These studies demonstrate the compound's versatility and efficacy across various applications.

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets in the cell. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The benzimidazole core is modified with diverse substituents across related compounds, influencing electronic and steric properties:

Compound Name Substituents (Position) Key Functional Groups Reactivity Profile
Target compound Ethyl (N1), hydrazinyl (C2) Hydrazine, tertiary amine Hydrazone formation, nucleophilic substitution
2-Hydrazinyl-1-methyl analog () Methyl (N1), hydrazinyl (C2) Hydrazine, secondary amine Similar to target; reduced lipophilicity
5-Bromo-2-(1-chloroethyl) derivative () Bromo (C5), chloroethyl (C2) Halogens, alkyl chloride Electrophilic substitution, cross-coupling
Adamantane derivative () Adamantyl (N1), chloromethyl (C2) Bulky alkyl, chloromethyl Steric hindrance, drug delivery applications

Key Observations :

  • The ethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the methyl analog (logP ~2.0–2.5) .
  • Halogenated derivatives (e.g., ) exhibit higher molecular weights (295.99 g/mol) and logP values (3.597), favoring membrane permeability and electrophilic reactivity .
  • Bulky substituents (e.g., adamantane in ) enhance metabolic stability but may reduce solubility .

Physicochemical Properties

Property Target Compound 1-Methyl Analog () 5-Bromo-2-(1-chloroethyl) ()
Molecular Weight (g/mol) ~224.45 (estimated) ~210.41 (estimated) 295.99
logP ~2.8 ~2.3 3.597
Melting Point (°C) Not reported Not reported 221–223

Notes:

  • Higher halogen content (Br, Cl) correlates with increased melting points and hydrophobicity .
  • Ethyl vs. methyl substitution minimally affects melting points but significantly impacts bioavailability.

Biological Activity

1-Ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Synthesis

This compound belongs to the benzimidazole family, characterized by a benzene ring fused with an imidazole ring. It is synthesized through the reaction of 1-ethyl-1H-benzimidazole with hydrazine hydrate in organic solvents like ethanol or methanol under reflux conditions. The synthesis pathway ensures a high yield and purity of the final product.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The hydrazinyl group forms covalent bonds with nucleophilic sites on proteins and nucleic acids, inhibiting essential cellular processes. Additionally, it may induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cell damage and apoptosis.

Antimicrobial Activity

Research indicates that compounds in the benzodiazole family exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against Mycobacterium tuberculosis (Mtb) and other clinically relevant bacteria using endpoint-determined assays. The results demonstrated that modifications to the hydrazine and benzodiazole moieties can enhance antibacterial activity while minimizing cytotoxic effects on mammalian cells .

Table 1: Antimicrobial Activity Against Mtb

CompoundMIC (µg/mL)Cytotoxicity (IC50, µM)
1-Ethyl-2-hydrazinyl-1H-benzodiazole0.91>100
Isoniazid0.127.78
Rifampin0.030.49

The data highlights that 1-ethyl-2-hydrazinyl-1H-benzodiazole exhibits promising activity against Mtb compared to standard antibiotics like Isoniazid and Rifampin .

Antitumor Activity

Several studies have indicated that derivatives of this compound possess antitumor properties. For example, compounds derived from benzimidazole and benzothiazole frameworks have shown potential in inhibiting cancer cell proliferation in vitro. The efficacy was assessed using both two-dimensional (2D) and three-dimensional (3D) culture systems, revealing that specific modifications could enhance their anticancer activity while reducing toxicity .

Table 2: Antitumor Activity in Cell Lines

CompoundCell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
Compound AHCC8276.26 ± 0.3320.46 ± 8.63
Compound BNCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that modifications to the compound's structure can significantly influence its biological activity against various cancer cells .

Case Studies

A notable case study involved the synthesis of a series of benzodiazole derivatives evaluated for their antibacterial effects against Candidas species and E.coli. The study found that certain derivatives demonstrated lower Minimum Inhibitory Concentrations (MICs) compared to established antifungal agents like fluconazole, indicating their potential as effective therapeutic agents against resistant strains .

Q & A

Q. What are the established synthetic routes for 1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride, and how can reaction progress be monitored?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives are reacted with carbonyl-containing precursors under reflux conditions in ethanol (as seen in analogous hydrazone syntheses) . Reaction progress is monitored using thin-layer chromatography (TLC) to confirm intermediate formation and purity. Post-synthesis, recrystallization from ethanol is recommended to isolate pure crystals .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement of crystal structures to determine bond lengths, angles, and dihedral angles. Asymmetric units may contain multiple independent molecules, requiring hydrogen bonding analysis (e.g., N–H···N interactions) to resolve dimeric structures .
  • Spectroscopy : Employ 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the hydrazinyl (–NH–NH2_2) and ethyl substituents. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies N–H stretching (~3300 cm1^{-1}) .

Q. What purity assessment protocols are recommended for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For rapid assessment, TLC (silica gel, ethyl acetate/hexane eluent) with visualization under UV light or ninhydrin staining detects hydrazine-related impurities . Quantify purity using elemental analysis (C, H, N, Cl) to match theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what common side reactions occur?

  • Methodological Answer :
  • Optimization : Use AI-driven retrosynthesis tools (e.g., PubChem’s retrosynthesis planner) to predict efficient one-step routes. Adjust stoichiometry of hydrazine derivatives and ketone precursors to minimize unreacted starting materials .
  • Side Reactions : Over-alkylation at the hydrazine group or oxidation of the benzodiazole ring may occur. Mitigate via controlled reaction temperatures (60–80°C) and inert atmospheres (N2_2) .

Q. How should researchers resolve contradictions in crystallographic data versus computational modeling results?

  • Methodological Answer :
  • Validation : Cross-validate X-ray data with density functional theory (DFT) calculations (e.g., Gaussian09) to compare experimental and theoretical bond parameters. Discrepancies >5% may indicate crystal packing effects or refinement errors .
  • Refinement : Re-examine SHELXL refinement restraints (e.g., isotropic vs. anisotropic displacement parameters) and hydrogen bonding networks to improve model accuracy .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Hydrazine groups degrade rapidly under acidic conditions (pH <3) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., antimicrobial potential)?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Hydrazine derivatives often show MIC values <50 µg/mL due to metal chelation and membrane disruption .
  • Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity indices (IC50_{50} ratio >10 indicates therapeutic potential) .

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